1-Trimethylsilanyloxy-cyclooctanecarbonitrile
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Overview
Description
1-Trimethylsilyloxy-1-cyclooctanecarbonitrile is a chemical compound characterized by its unique structure, which includes a cyclooctane ring, a carbonitrile group, and a trimethylsilyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Trimethylsilyloxy-1-cyclooctanecarbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of cyclooctanone with trimethylsilyl chloride in the presence of a base, such as triethylamine, to form the corresponding silyl ether. The reaction conditions typically require anhydrous conditions and a suitable solvent, such as dichloromethane.
Industrial Production Methods: In an industrial setting, the production of 1-Trimethylsilyloxy-1-cyclooctanecarbonitrile may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 1-Trimethylsilyloxy-1-cyclooctanecarbonitrile can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium cyanide or potassium thiocyanate.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted products resulting from nucleophilic substitution reactions.
Scientific Research Applications
1-Trimethylsilyloxy-1-cyclooctanecarbonitrile has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Medicine: Its potential use in drug discovery and development is being explored, especially in the context of targeting specific molecular pathways.
Industry: The compound's unique properties make it suitable for use in materials science and as a building block in chemical manufacturing processes.
Mechanism of Action
1-Trimethylsilyloxy-1-cyclooctanecarbonitrile can be compared with other similar compounds, such as 1-(trimethylsilyloxy)cyclohexene and 1-(trimethylsilyloxy)cyclopentene. These compounds share the common feature of a trimethylsilyloxy group attached to a cyclic structure but differ in the size of the ring and the presence of additional functional groups. The uniqueness of 1-Trimethylsilyloxy-1-cyclooctanecarbonitrile lies in its larger ring size and the presence of the carbonitrile group, which can impart distinct chemical and biological properties.
Comparison with Similar Compounds
1-(Trimethylsilyloxy)cyclohexene
1-(Trimethylsilyloxy)cyclopentene
1-(Trimethylsilyloxy)cycloheptene
This comprehensive overview provides a detailed understanding of 1-Trimethylsilyloxy-1-cyclooctanecarbonitrile, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-trimethylsilyloxycyclooctane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NOSi/c1-15(2,3)14-12(11-13)9-7-5-4-6-8-10-12/h4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVXMIONALNWMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1(CCCCCCC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468767 |
Source
|
Record name | 1-trimethylsilyloxycyclooctane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50361-50-7 |
Source
|
Record name | 1-trimethylsilyloxycyclooctane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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